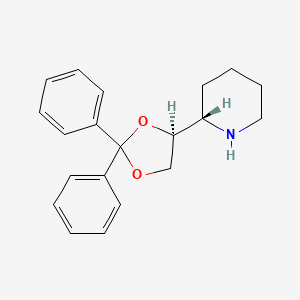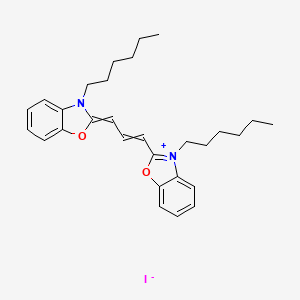
3,3'-Dihexyloxacarbocyanine iodide
説明
3,3’-Dihexyloxacarbocyanine iodide, also known as DiOC6(3), is a green fluorescent lipophilic dye that is membrane permeable . At low concentrations, it accumulates in the mitochondria of live cells. At higher concentrations, it stains other membranes of live cells, including the endoplasmic reticulum and the Golgi apparatus .
Molecular Structure Analysis
The molecular structure of 3,3’-Dihexyloxacarbocyanine iodide allows it to bind to various structures in a cell via its hydrophilic groups . This includes the endoplasmic reticulum, vesicle membranes, and mitochondria .Physical And Chemical Properties Analysis
3,3’-Dihexyloxacarbocyanine iodide is a powder or chunk form substance with a melting point of 219-221 °C (lit.) . It is soluble in chloroform at 25 mg/mL, clear to slightly hazy, orange . It has a maximum absorption wavelength (λmax) of 485 nm and an extinction coefficient of ≥120000 at 483-488 nm in methanol at 0.01 g/L .科学的研究の応用
-
Cell Structure and Viability Studies
- 3,3’-Dihexyloxacarbocyanine iodide is a cell-permeant, green-fluorescent, lipophilic dye that is selective for the mitochondria of live cells when used at low concentrations . At higher concentrations, the dye may be used to stain other internal membranes, such as the endoplasmic reticulum .
- The dye is typically applied to the cells and then observed under a fluorescence microscope .
- The results of these studies can provide valuable information about cell structure and viability .
-
Cytofluorometry Studies
-
Imaging of Carbon Nanotubes
- The dye can also be used in the imaging of carbon nanotubes (CNTs) using fluorescence microscopy .
- The CNTs are typically stained with the dye and then observed under a fluorescence microscope .
- The results of these studies can provide valuable information about the structure and properties of CNTs .
-
Staining of Spermatozoa
- The dye can potentially be used for staining spermatozoa, which can be used in flow cytometric measurement and viability assay .
- The spermatozoa are typically stained with the dye and then analyzed using flow cytometry .
- The results of these studies can provide valuable information about sperm function and viability .
-
Selective Staining of Endophytic Ascomycetes
- This dye has been used to selectively stain endophytic ascomycetes in plant roots and liverworts .
- The organisms are typically stained with the dye and then observed under a fluorescence microscope .
- The results of these studies can provide valuable information about the structure and properties of these organisms .
-
Visualization of Thrombus Formation and Platelet Aggregate
- The dye has been used to visualize thrombus formation and platelet aggregate .
- The cells are typically stained with the dye and then observed under a fluorescence microscope .
- The results of these studies can provide valuable information about the process of thrombus formation and the properties of platelet aggregates .
-
Visualization of Forchlorfenuron (FCF)-induced Changes in Mitochondrial Morphology
- This dye has been used to visualize forchlorfenuron (FCF)-induced changes in mitochondrial morphology .
- The cells are typically stained with the dye and then observed under a fluorescence microscope .
- The results of these studies can provide valuable information about the effects of FCF on mitochondrial morphology .
-
Labeling Cells for Cytofluorometry Studies
Safety And Hazards
特性
IUPAC Name |
(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXYDXJEKLXHN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dihexyloxacarbocyanine iodide | |
CAS RN |
53213-82-4 | |
| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Dihexyloxacarbocyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIHEXYLOXACARBOCYANINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6XJC6U28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



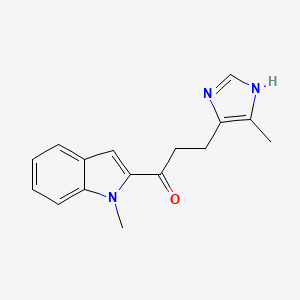
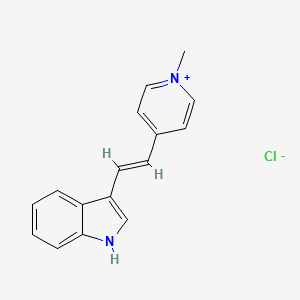
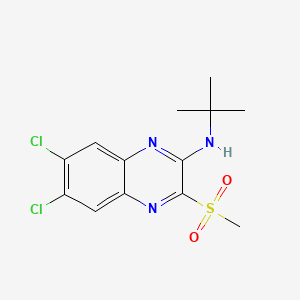
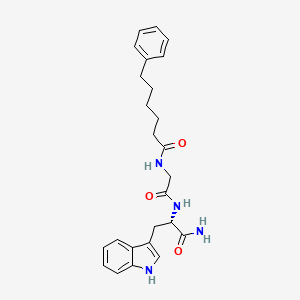
![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
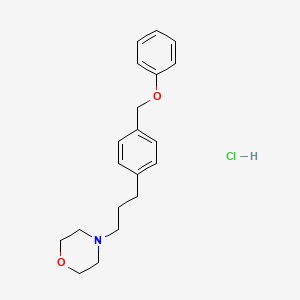

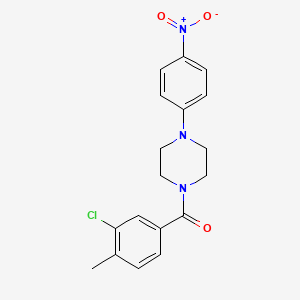
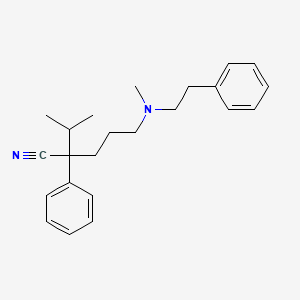
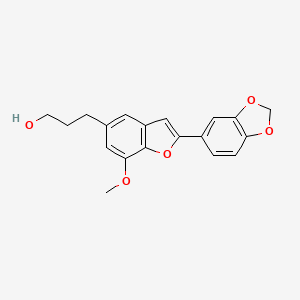
![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)
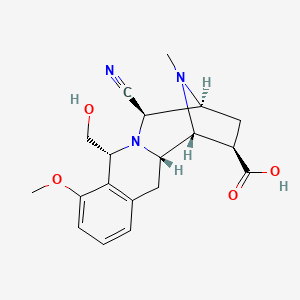
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)
